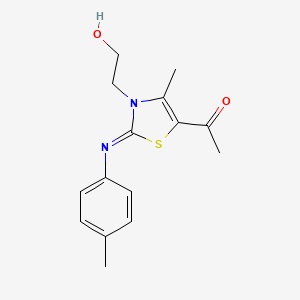
(Z)-1-(3-(2-hydroxyethyl)-4-methyl-2-(p-tolylimino)-2,3-dihydrothiazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “(Z)-1-(3-(2-hydroxyethyl)-4-methyl-2-(p-tolylimino)-2,3-dihydrothiazol-5-yl)ethanone” has been reported in the literature . For example, Desai et al. synthesized a related compound and evaluated it for antimicrobial potential .Chemical Reactions Analysis
While specific chemical reactions involving “(Z)-1-(3-(2-hydroxyethyl)-4-methyl-2-(p-tolylimino)-2,3-dihydrothiazol-5-yl)ethanone” were not found, compounds with similar structures have been involved in various chemical reactions . For instance, imidazole, a compound with a similar heterocyclic moiety, has been used in the development of new drugs .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity :
- Heterocyclic compounds like (Z)-1-(3-(2-hydroxyethyl)-4-methyl-2-(p-tolylimino)-2,3-dihydrothiazol-5-yl)ethanone have been used as building blocks in pharmaceutical and drug research. A study by Wanjari (2020) explored the synthesis and antimicrobial activity of similar compounds, demonstrating their potential in developing new antimicrobial agents (Wanjari, 2020).
Electrochemical Synthesis :
- Amani and Nematollahi (2012) conducted a study on the electrochemical synthesis of new compounds using 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. This research contributes to the understanding of electrochemical processes and their applications in synthesizing new chemical entities (Amani & Nematollahi, 2012).
Molecular Modeling and Spectroscopic Studies :
- Gaber et al. (2018) investigated Zn2+, Cd2+, and UO22+ complexes of Schiff bases containing triazole moieties. The study included molecular modeling, spectroscopic, and thermal studies, contributing to the understanding of the chemical behavior and potential applications of these complexes (Gaber et al., 2018).
Fluorescence Studies :
- Hendrickson et al. (2003) studied the coordination and fluorescence of Zn2+ probes, which is relevant for understanding the interaction of similar compounds with metal ions and their potential applications in biochemical assays (Hendrickson et al., 2003).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. A study has synthesized similar compounds and evaluated their biological activity screening functions . The results showed that some of these compounds have significant ABTS and antitumor activity
Eigenschaften
IUPAC Name |
1-[3-(2-hydroxyethyl)-4-methyl-2-(4-methylphenyl)imino-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-4-6-13(7-5-10)16-15-17(8-9-18)11(2)14(20-15)12(3)19/h4-7,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGNOMXYJVHBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3-(2-hydroxyethyl)-4-methyl-2-(p-tolylimino)-2,3-dihydrothiazol-5-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)


![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)
![(5-Fluoropyridin-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2744141.png)



![Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2744147.png)

![3-[1-(2-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2744150.png)
![[4-(Hydroxymethyl)phenyl]methyl 4-(prop-2-enoylamino)benzoate](/img/structure/B2744151.png)